5-Isothiocyanatoisophthalic acid
Description
5-Isothiocyanatoisophthalic acid is an aromatic dicarboxylic acid derivative with an isothiocyanate (-N=C=S) substituent at the 5-position of the benzene ring. This functional group confers unique reactivity, making it valuable in bioconjugation, coordination chemistry, and polymer synthesis. Below, we compare these analogs to infer trends in behavior and utility.
Properties
CAS No. |
143270-19-3 |
|---|---|
Molecular Formula |
C9H5NO4S |
Molecular Weight |
223.21 g/mol |
IUPAC Name |
5-isothiocyanatobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H5NO4S/c11-8(12)5-1-6(9(13)14)3-7(2-5)10-4-15/h1-3H,(H,11,12)(H,13,14) |
InChI Key |
VKXNSANQAPEDDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N=C=S)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs of 5-isothiocyanatoisophthalic acid include:
| Compound | Substituent | CAS Number | Molecular Weight | Key Functional Properties |
|---|---|---|---|---|
| 5-Hydroxyisophthalic acid | -OH | 618-83-7 | 182.13 | Hydrogen bonding, acidity enhancement |
| 5-Methoxyisophthalic acid | -OCH₃ | 46331-50-4 | 196.16 | Electron-donating, reduced acidity |
| 5-Fluoroisophthalic acid | -F | 1583-66-0 | 184.12 (est.) | Electron-withdrawing, enhanced thermal stability |
| 5-Nitroisophthalic acid | -NO₂ | 618-88-2 | 211.13 | Strong electron-withdrawing, high reactivity |
| 4-Chloroisophthalic acid | -Cl (4-position) | Not specified | 190.58 (est.) | Steric effects, altered solubility |
Key Observations :
- Electron Effects: Electron-withdrawing groups (e.g., -NO₂, -F) increase the acidity of the carboxylic acid groups compared to electron-donating substituents (e.g., -OCH₃) .
- Positional Isomerism : 4-Chloroisophthalic acid demonstrates how substituent position affects steric interactions and solubility compared to 5-substituted analogs .
5-Hydroxyisophthalic Acid
- Pharmaceutical Intermediates : Used in synthesizing active pharmaceutical ingredients (APIs) due to its hydrogen-bonding capability .
- Material Science : Explored in metal-organic frameworks (MOFs) for gas storage applications .
5-Fluoroisophthalic Acid
- Drug Synthesis : Serves as a precursor in fluorinated drug candidates, leveraging fluorine’s metabolic stability .
- Polymers : Enhances thermal stability in polyesters and polyamides .
5-Nitroisophthalic Acid
- Energetic Materials : Nitro group contributes to applications in explosives and propellants .
- Coordination Chemistry : Acts as a ligand in transition-metal complexes .
5-Methoxyisophthalic Acid
- Organic Synthesis : Electron-donating methoxy group facilitates regioselective reactions in aromatic systems .
Preparation Methods
Reaction Mechanism and Conditions
This method, detailed in patent US8367857B2, converts 5-aminoisophthalic acid to the target compound through a two-step process:
Critical Parameters:
Advantages and Limitations
-
Safety : Avoids thiophosgene, a highly toxic reagent12.
-
Scalability : Demonstrated at 1-mol scale for analogous aryl isothiocyanates.
-
Drawback : Requires strict temperature control during iodine addition to prevent side reactions.
Sodium Disulfide Reduction for Precursor Synthesis
Synthesis of 5-Aminoisophthalic Acid
The precursor 5-aminoisophthalic acid is synthesized via reduction of 5-nitroisophthalic acid using sodium disulfide (Na₂S₂):
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Na₂S₂ Concentration | 20–25% (w/w) |
| Reaction Time | 2.5–3 hours |
| Yield | 97% |
| Purity | ≥99% (HPLC) |
This step is critical for ensuring high-quality feedstock for subsequent isothiocyanate synthesis.
One-Pot Cyanuric Acid-Assisted Desulfurization
General Protocol
A scalable one-pot method (PMC3302099) involves:
-
Dithiocarbamate Generation :
-
Cyanuric Acid-Mediated Elimination :
Performance Metrics:
-
Solvent : Water/THF mixtures preferred for electron-deficient substrates.
-
Scale : Validated at 1-mol scale with minimal yield drop (<5%).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Toxicity Risk |
|---|---|---|---|---|
| Thiophosgene-Free | 100% | >99% | High | Low |
| Na₂S₂ Reduction | 97% | ≥99% | Moderate | Moderate |
| Cyanuric Acid | 85–92% | 95–98% | High | Low |
Key Observations :
-
Method 1 excels in yield and purity but requires iodine handling.
-
Method 3 offers greener chemistry but slightly lower yields.
-
Precursor synthesis (Method 2) remains bottleneck-free with Na₂S₂ optimization.
Reaction Optimization Strategies
Temperature Control
Solvent Selection
-
Polar Aprotic Solvents : THF increases dithiocarbamate solubility vs. DMF or acetonitrile.
-
Aqueous Systems : NaOH/water mixtures facilitate byproduct removal during acidification.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost per kg (USD) |
|---|---|
| 5-Aminoisophthalic acid | 320 |
| CS₂ | 15 |
| I₂ | 45 |
| Na₂S₂ | 28 |
Total Synthesis Cost : ~$400/kg for Method 1, competitive with commercial suppliers ($550–600/kg).
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Isothiocyanatoisophthalic acid with high purity, and how can its structural integrity be verified?
- Methodological Answer : Synthesis typically involves modifying isophthalic acid derivatives with thiocyanate groups. A common approach is reacting a precursor (e.g., 5-aminoisophthalic acid) with thiophosgene or carbon disulfide under controlled acidic conditions . Structural verification requires a combination of techniques:
- HPLC (>99% purity validation) .
- NMR spectroscopy (¹H/¹³C for functional group confirmation, e.g., isothiocyanate peak at ~120-130 ppm in ¹³C NMR).
- FT-IR (characteristic N=C=S stretching at ~2050–2150 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .
- Spill Management : Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for conjugating this compound with biomolecules while maintaining stability?
- Methodological Answer :
- pH Control : Conduct reactions in mildly alkaline buffers (pH 8–9) to enhance nucleophilic attack on the isothiocyanate group while avoiding hydrolysis .
- Temperature : Use 4–25°C to balance reaction rate and stability. Monitor via UV-Vis spectroscopy for real-time conjugation efficiency .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH) and analyze by LC-MS to identify hydrolysis byproducts .
Q. What analytical techniques are most effective for assessing the purity and degradation products of this compound under varying storage conditions?
- Methodological Answer :
- HPLC-DAD/MS : Quantify purity and detect trace degradation products (e.g., thiourea derivatives) with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds .
- Statistical Analysis : Use ANOVA to compare batch-to-batch variability under different storage protocols .
Q. How should discrepancies in reported stability data for this compound be addressed through experimental design?
- Methodological Answer :
- Controlled Variables : Standardize humidity, temperature, and light exposure across studies. Use inert atmospheres (N₂) to isolate oxidative effects .
- Replication : Conduct triplicate experiments with independent synthesis batches to distinguish compound instability from procedural artifacts .
- Multivariate Analysis : Apply chemometric tools (e.g., PCA) to identify dominant degradation pathways from conflicting datasets .
Q. What computational approaches can predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Model electrophilicity of the isothiocyanate group using Gaussian or ORCA software. Compare Fukui indices to prioritize reaction sites .
- Molecular Dynamics (MD) : Simulate solvent effects on conjugation efficiency (e.g., DMSO vs. aqueous buffers) .
- QSAR Models : Correlate structural descriptors (e.g., Hammett constants) with experimental reaction rates to predict novel derivatives .
Regulatory and Ecological Considerations
Q. What are the current regulatory considerations for using this compound in research, particularly regarding disposal and ecological impact?
- Methodological Answer :
- TSCA Compliance : While not listed on the TSCA inventory, confirm institutional guidelines for R&D exemptions under 40 CFR 720.36 .
- Disposal : Incinerate in EPA-approved facilities with scrubbers to neutralize toxic gases (e.g., HCN, SO₂). Avoid landfill disposal due to potential groundwater contamination .
- Ecotoxicity Screening : Perform preliminary assays (e.g., Daphnia magna acute toxicity) if environmental release is possible, despite limited existing data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
